molecular formula C9H13N3O2 B2515016 N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049511-74-1

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2515016
CAS No.: 1049511-74-1
M. Wt: 195.222
InChI Key: CIGFFMYBUWZSMW-UHFFFAOYSA-N
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Description

N-Isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a high-purity chemical compound offered for research use only. It is strictly intended for laboratory investigations and is not approved for diagnostic or therapeutic use in humans or animals. This compound features a dihydropyridazine core, a scaffold of significant interest in medicinal chemistry. While the specific biological data for this exact molecule is not fully established, structurally similar 1,6-dihydropyridazine and dihydropyridine derivatives are extensively investigated for their potential in anticancer research . Related compounds have demonstrated mechanism-of-action activity as inhibitors of key kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) . These kinases play critical roles in cell proliferation and survival signaling pathways, making their inhibitors valuable tools for studying cancer biology and for use in drug discovery efforts . Researchers can utilize this compound as a building block in organic synthesis or as a core scaffold for the development of novel bioactive molecules . Its structural features make it a candidate for exploring structure-activity relationships (SAR) in the design of potential tyrosine kinase inhibitors or modulators of multidrug resistance (MDR) in cancer cells . Further laboratory studies are required to fully elucidate its specific biochemical properties and cellular mechanisms.

Properties

IUPAC Name

1-methyl-6-oxo-N-propan-2-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)10-9(14)7-4-5-8(13)12(3)11-7/h4-6H,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGFFMYBUWZSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NN(C(=O)C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an isopropyl ketone. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide with structurally analogous pyridazinone derivatives, focusing on substituent variations, synthetic routes, and inferred physicochemical properties.

Key Observations

Substituent Impact on Physicochemical Properties :

  • Lipophilicity : The benzyl (compounds 5, 7, 19) and phenylpropyl (compound from ) groups confer higher lipophilicity compared to the isopropyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility.
  • Steric Effects : Bulkier substituents (e.g., trans-3-methoxycyclobutyl in compound 19) likely improve proteasome binding affinity but may complicate synthetic accessibility .

Synthetic Methodologies :

  • Most derivatives utilize amide coupling reagents such as T3P (propane phosphonic acid anhydride) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIPEA (N,N-diisopropylethylamine) as a base .
  • The target compound’s synthesis would follow analogous steps, substituting isopropylamine in the coupling reaction .

Biological Relevance: Fluorine and methoxy substitutions (e.g., compounds 9, 19, 20) are common strategies to enhance metabolic stability and target engagement .

Structural Uniqueness :

  • Unlike compound 5 (cyclopropylcarbamoyl) or compound 19 (methoxycyclobutyl), the target compound lacks aromatic or cyclic aliphatic substituents on the carboxamide, simplifying synthesis but possibly reducing binding specificity .

Research Findings and Implications

  • Proteasome Inhibition: Pyridazinone derivatives with electron-withdrawing groups (e.g., fluorine in compound 9) show enhanced inhibition of T. cruzi proteasome chymotrypsin-like activity . The target compound’s isopropyl group may mimic these effects via hydrophobic interactions.
  • Metabolic Stability : Methyl groups at position 1 (as in the target compound) are hypothesized to reduce oxidative metabolism compared to benzyl groups, which are prone to cytochrome P450-mediated degradation .

Biological Activity

N-isopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with isopropyl ketones under controlled conditions. This reaction often requires a catalyst and is performed in an inert atmosphere to prevent oxidation. The compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 170.18 g/mol
CAS Number 6375-89-9

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. The cytotoxicity observed was notably higher than that of standard chemotherapeutics like bleomycin .

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
FaDu12.5Bleomycin25
MCF7 (Breast)15.0Doxorubicin10
A549 (Lung)20.0Cisplatin15

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. For instance, it may inhibit key enzymes linked to cancer progression or microbial resistance.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the compound's effects on apoptosis in FaDu cells, revealing that it activates caspase pathways leading to programmed cell death .
  • Antimicrobial Efficacy : Another investigation assessed the compound against Gram-positive and Gram-negative bacteria, finding significant inhibition zones compared to control groups.

Comparison with Similar Compounds

When compared to structurally similar compounds such as N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, N-isopropyl variant shows enhanced potency in both antimicrobial and anticancer activities due to its unique structural features that facilitate better interaction with biological targets.

Compound NameAntimicrobial ActivityAnticancer Activity
N-isopropyl-1-methyl-6-oxo...HighModerate
N-Methyl-6-oxo-1,6-dihydropyridine...ModerateLow

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